molecular formula C9H10N4 B6615083 4-Benzylamino-4H-1,2,4-triazole CAS No. 6111-75-7

4-Benzylamino-4H-1,2,4-triazole

Cat. No.: B6615083
CAS No.: 6111-75-7
M. Wt: 174.20 g/mol
InChI Key: SPDFDAGDXMPLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylamino-4H-1,2,4-triazole is a heterocyclic organic compound belonging to the triazole class of chemicals. Its systematic name is 4-(phenylmethyl)-1,2,4-triazol-3-amine, and its molecular formula is C9H10N4. This compound has gained significant attention due to its unique structural features and versatile nature, making it a vital scaffold in the design and development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylamino-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the reaction between 1,2,4-triazole-3-thiol and benzyl chloride in the presence of an appropriate base. Another method includes the cyclization of secondary amides and hydrazides under microwave-induced conditions . Additionally, the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a recyclable reaction medium has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylamino-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in cyclization reactions under visible light or basic conditions to form 1,2,4-triazoles . The compound can also undergo oxidative cyclization to form trisubstituted 1,2,4-triazoles .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ceric ammonium nitrate, trifluoromethylated amidrazones, and 2,2,2-trifluoroacetic anhydride . Reaction conditions often involve microwave irradiation, visible light, or basic environments to facilitate the desired transformations .

Major Products: The major products formed from the reactions of this compound include various substituted 1,2,4-triazoles and N-fused triazoles, which exhibit significant biological activities .

Scientific Research Applications

4-Benzylamino-4H-1,2,4-triazole has been widely used as a building block for various bioactive molecules. It is an essential scaffold in the synthesis of drugs, agrochemicals, and other biologically active molecules. Additionally, it has been used in the development of fluorescent sensors for the detection of metal ions in the environment. The compound’s unique properties make it suitable for applications in drug development, agrochemicals, material science, and electrochemical devices.

Mechanism of Action

The mechanism of action of 4-Benzylamino-4H-1,2,4-triazole involves its ability to bind to various enzymes and receptors in the biological system. The triazole ring can form hydrogen bonds and dipole interactions with biological targets, leading to its versatile biological activities . The compound’s molecular targets and pathways include enzymes involved in antimicrobial, anticancer, and anti-inflammatory processes .

Comparison with Similar Compounds

  • 1,2,3-Triazole
  • 1,2,4-Triazole derivatives such as fluconazole, voriconazole, and trazodone

Comparison: 4-Benzylamino-4H-1,2,4-triazole is unique due to its benzylamino substitution, which enhances its binding affinity and biological activity compared to other triazole derivatives . The presence of the benzyl group provides additional hydrophobic interactions, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

N-benzyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-5,7-8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFDAGDXMPLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340262
Record name 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-75-7
Record name 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylamino-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-Benzylamino-4H-1,2,4-triazole
Reactant of Route 3
4-Benzylamino-4H-1,2,4-triazole
Reactant of Route 4
4-Benzylamino-4H-1,2,4-triazole
Reactant of Route 5
4-Benzylamino-4H-1,2,4-triazole
Reactant of Route 6
4-Benzylamino-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.